molecular formula C17H21N3O4S B2425024 Ethyl 4-oxo-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate CAS No. 1448135-97-4

Ethyl 4-oxo-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate

Cat. No. B2425024
CAS RN: 1448135-97-4
M. Wt: 363.43
InChI Key: MFMFESFBSWOXKA-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate is a useful research compound. Its molecular formula is C17H21N3O4S and its molecular weight is 363.43. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-oxo-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-oxo-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition and Therapeutic Potential

Ethyl 4-oxo-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate and related compounds have been explored for their potential in enzyme inhibition. For instance, compounds involving 1,3,4-oxadiazole derivatives have demonstrated potent inhibition of the urease enzyme, which suggests potential therapeutic applications in drug design programs (Nazir et al., 2018). Additionally, related compounds have shown moderate to significant antibacterial activity, indicating their potential in developing new antimicrobial agents (Khalid et al., 2016).

Synthesis and Structural Analysis

The synthesis and structural confirmation of compounds related to Ethyl 4-oxo-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate have been extensively studied. Various electrophilic and nucleophilic reactions have been employed to create novel scaffolds with potential biological activities. Spectral and elemental analyses are commonly used for structural confirmation (Basoğlu et al., 2013).

Anticancer Potential

Compounds bearing 1,3,4-oxadiazole, a core structure similar to Ethyl 4-oxo-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butanoate, have been evaluated for their anticancer potential. Certain derivatives have exhibited promising results in vitro against cancer cell lines, suggesting their utility as lead molecules in cancer research (Rehman et al., 2018).

Electronic and Photophysical Properties

The electronic and photophysical properties of oxadiazole-based compounds are also of interest in scientific research. For example, their potential in fabricating solution-processed organic light-emitting diodes (OLEDs) and other electronic applications has been explored (Liu et al., 2015).

properties

IUPAC Name

ethyl 4-oxo-4-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-2-23-15(22)4-3-14(21)20-8-5-12(6-9-20)16-18-19-17(24-16)13-7-10-25-11-13/h7,10-12H,2-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMFESFBSWOXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(CC1)C2=NN=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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